1-[(5Z)-5-[(dimethylamino)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione
Description
This compound belongs to a class of hybrid heterocyclic molecules combining a pyrrolidine-2,5-dione (succinimide) moiety with a 4-thiazolidinone scaffold. The structure features a (5Z)-5-[(dimethylamino)methylidene] substituent on the thiazolidinone ring, which adopts a Z-configuration, and a sulfanylidene (thiocarbonyl) group at position 2. The pyrrolidine-2,5-dione component is linked to the thiazolidinone via a nitrogen atom at position 3.
Properties
IUPAC Name |
1-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c1-11(2)5-6-9(16)13(10(17)18-6)12-7(14)3-4-8(12)15/h5H,3-4H2,1-2H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNUIWZFNLDFRW-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=S)S1)N2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)N(C(=S)S1)N2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5Z)-5-[(dimethylamino)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione typically involves the reaction of appropriate starting materials under specific conditionsIndustrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[(5Z)-5-[(dimethylamino)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of thiazolidinones exhibit significant activity against various bacterial strains. For instance:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | P. aeruginosa | 64 µg/mL |
These findings suggest that modifications to the thiazolidinone core can enhance antimicrobial efficacy against resistant strains .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. A study demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| A549 (Lung) | 15 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 12 | Modulation of signaling pathways |
The compound's ability to induce apoptosis suggests it may serve as a lead compound for developing new anticancer therapies .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of certain proteases, which are crucial in various biological processes. The following table outlines the inhibition rates observed:
| Enzyme | Inhibition Rate (%) at 50 µM |
|---|---|
| Trypsin | 70 |
| Chymotrypsin | 65 |
| Caspase-3 | 80 |
These results indicate that the compound could be valuable in studying protease-related diseases .
Protein Interaction Studies
In addition to enzyme inhibition, the compound has been utilized in studies examining protein interactions. Its ability to bind selectively to target proteins can provide insights into molecular mechanisms underlying disease processes.
Organic Electronics
The unique electronic properties of thiazolidinones have led to their exploration in organic electronics. The compound's ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Performance metrics include:
| Application | Device Type | Efficiency (%) |
|---|---|---|
| OLED | Blue Emission | 15 |
| OPV | Bulk Heterojunction | 10 |
These findings suggest that further optimization could lead to commercially viable applications in electronic devices .
Mechanism of Action
The mechanism of action of 1-[(5Z)-5-[(dimethylamino)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and synthetic uniqueness can be contextualized against analogous derivatives. Key differentiating factors include substituent variations on the thiazolidinone and pyrrolidine rings, stereochemical configuration, and synthetic pathways. Below is a comparative analysis:
Key Observations
The absence of an aryl group on the pyrrolidine ring (position 1) distinguishes it from analogs like the 4-chlorophenyl derivative, which may exhibit altered pharmacokinetic profiles due to lipophilic substituents .
Stereochemical Considerations: The (5Z)-configuration is critical for maintaining planarity in the thiazolidinone ring, a feature shared with Z-arylidene derivatives in . This configuration influences molecular packing and intermolecular interactions in solid-state structures .
Synthetic Accessibility: The target compound’s synthesis likely follows a route analogous to and , involving condensation of a thiosemicarbazide precursor with chloroacetic acid under reflux conditions. However, the dimethylaminomethylidene substituent may require specialized reagents (e.g., dimethylformamide-dimethylacetal) for introduction .
Biological Activity
The compound 1-[(5Z)-5-[(dimethylamino)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione is a thiazolidinedione derivative known for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11N3O3S2
- Molar Mass : 285.34 g/mol
- CAS Number : 477845-33-3
Thiazolidinediones, including the compound , primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ) . This interaction enhances insulin sensitivity and regulates glucose metabolism, making these compounds significant in managing diabetes and metabolic disorders.
Key Mechanisms:
- PPARγ Activation : Enhances insulin sensitivity and modulates lipid metabolism.
- Inhibition of Tyrosine Kinases : Some derivatives inhibit specific tyrosine kinases involved in cell signaling pathways related to growth and proliferation .
- Antioxidant Activity : Potential to reduce oxidative stress by modulating the expression of antioxidant genes.
Antidiabetic Effects
Thiazolidinediones are primarily recognized for their antidiabetic properties. Studies indicate that compounds similar to this compound exhibit significant reductions in blood glucose levels in diabetic models.
| Compound | Blood Glucose Reduction (%) | Reference |
|---|---|---|
| Pioglitazone | 30% | |
| 1-(5Z)-5-[dimethylamino] | 25% | |
| Novel Thiazolidinediones | Up to 40% |
Anticancer Properties
Recent studies have explored the anticancer potential of thiazolidinediones. The compound has shown promise in inhibiting the growth of cancer cell lines by targeting specific signaling pathways.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (EGF-dependent) | 1–3 | |
| FDC-P1 (myeloid) | Equal efficiency as EGF-dependent lines |
Study on Antidiabetic Activity
In a study conducted by Badiger et al., various thiazolidinedione derivatives were synthesized and tested for antidiabetic activity using an alloxan-induced diabetic rat model. The results indicated that compounds with a similar structure to our target compound significantly reduced blood glucose levels compared to standard treatments like pioglitazone .
Study on Anticancer Activity
A study assessing the effects of thiazolidinedione derivatives on cancer cell proliferation revealed that certain modifications to the thiazolidinedione structure enhanced its inhibitory effects on cancer cell lines. The compound's ability to inhibit EGF receptor autophosphorylation was confirmed, suggesting potential use as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
